
2-Ethyl-4,5-dimethyl-1,2-oxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4,5-dimethyl-1,2-oxaborolane is an organoboron compound with the molecular formula C7H15BO It is characterized by a five-membered ring structure containing both boron and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4,5-dimethyl-1,2-oxaborolane typically involves the reaction of boronic acids or boronates with suitable organic substrates under controlled conditions. One common method includes the cyclization of boronic esters with diols in the presence of a catalyst. The reaction is usually carried out under inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and catalysts is crucial to achieve high yields and product purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-4,5-dimethyl-1,2-oxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into boron-containing alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or organometallic compounds are employed under mild to moderate conditions.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boron-containing alcohols or hydrocarbons.
Substitution: Various substituted boron compounds.
Aplicaciones Científicas De Investigación
2-Ethyl-4,5-dimethyl-1,2-oxaborolane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in organic transformations.
Biology: The compound is studied for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: It finds applications in the production of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism by which 2-Ethyl-4,5-dimethyl-1,2-oxaborolane exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, modulating their activity. This property is particularly useful in medicinal chemistry, where boron-containing compounds are designed to interact with specific biological targets.
Similar Compounds:
- 2-Methyl-4,5-dimethyl-1,2-oxaborolane
- 2-Propyl-4,5-dimethyl-1,2-oxaborolane
- 2-Butyl-4,5-dimethyl-1,2-oxaborolane
Uniqueness: this compound is unique due to its specific ethyl substitution, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specialized applications in research and industry.
Propiedades
| 74685-45-3 | |
Fórmula molecular |
C7H15BO |
Peso molecular |
126.01 g/mol |
Nombre IUPAC |
2-ethyl-4,5-dimethyloxaborolane |
InChI |
InChI=1S/C7H15BO/c1-4-8-5-6(2)7(3)9-8/h6-7H,4-5H2,1-3H3 |
Clave InChI |
MPUFHUFXRORLAY-UHFFFAOYSA-N |
SMILES canónico |
B1(CC(C(O1)C)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


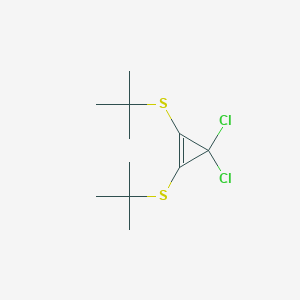
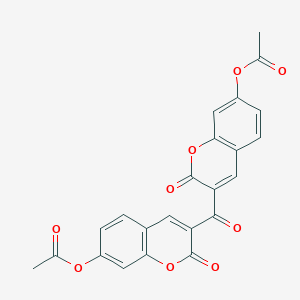
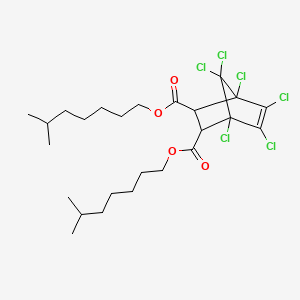
![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)

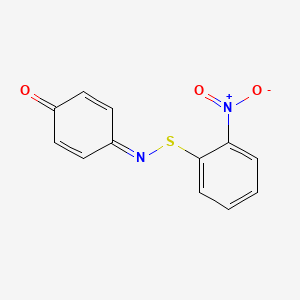
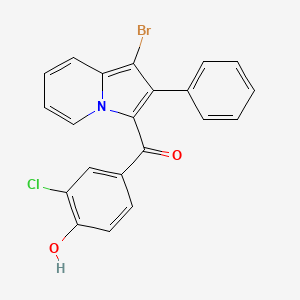
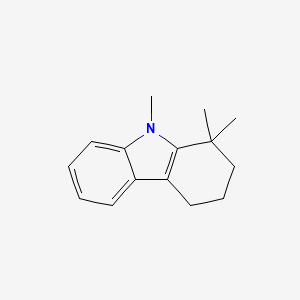
![tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14452926.png)
![Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate](/img/structure/B14452935.png)
